N-[(1Z)-1-chloro-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide N-[(1Z)-1-chloro-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16681377
InChI: InChI=1S/C22H23ClN2O3/c1-28-18-12-10-16(11-13-18)19(23)20(22(27)25-14-6-3-7-15-25)24-21(26)17-8-4-2-5-9-17/h2,4-5,8-13H,3,6-7,14-15H2,1H3,(H,24,26)
SMILES:
Molecular Formula: C22H23ClN2O3
Molecular Weight: 398.9 g/mol

N-[(1Z)-1-chloro-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide

CAS No.:

Cat. No.: VC16681377

Molecular Formula: C22H23ClN2O3

Molecular Weight: 398.9 g/mol

* For research use only. Not for human or veterinary use.

N-[(1Z)-1-chloro-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide -

Specification

Molecular Formula C22H23ClN2O3
Molecular Weight 398.9 g/mol
IUPAC Name N-[1-chloro-1-(4-methoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide
Standard InChI InChI=1S/C22H23ClN2O3/c1-28-18-12-10-16(11-13-18)19(23)20(22(27)25-14-6-3-7-15-25)24-21(26)17-8-4-2-5-9-17/h2,4-5,8-13H,3,6-7,14-15H2,1H3,(H,24,26)
Standard InChI Key FAZSNTAOGNSKDI-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₂₂H₂₃ClN₂O₃, molecular weight 398.9 g/mol) features a benzamide core linked to a Z-configured enone system substituted with chlorine and 4-methoxyphenyl groups. The piperidine ring introduces conformational rigidity, while the methoxy group enhances lipophilicity. Key structural attributes include:

PropertyValue
IUPAC NameN-[1-chloro-1-(4-methoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide
Canonical SMILESCOC1=CC=C(C=C1)C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3)Cl
InChI KeyFAZSNTAOGNSKDI-UHFFFAOYSA-N
PubChem CID481136

The Z-configuration of the enone system is critical for maintaining planar geometry, which facilitates interactions with biological targets .

Solubility and Reactivity

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited aqueous solubility due to its hydrophobic benzamide and methoxyphenyl moieties. The chloro substituent enhances electrophilicity at the α,β-unsaturated carbonyl, enabling Michael addition reactions with nucleophilic residues in enzymes.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Formation of the Enone Backbone: Condensation of 4-methoxyacetophenone with chloroacetyl chloride under basic conditions yields the α-chlorinated ketone intermediate.

  • Piperidine Incorporation: Reaction with piperidine via nucleophilic acyl substitution installs the tertiary amide group.

  • Benzamide Coupling: Final coupling with benzoyl chloride using HATU as a coupling agent completes the structure.

Key challenges include controlling stereoselectivity during enone formation and minimizing racemization during amide bond formation. Optimized conditions (e.g., low-temperature Mitsunobu reactions) achieve yields of 65–72% .

Biological Activity and Mechanism

PLA2G15 Inhibition

The compound potently inhibits lysosomal phospholipase A2 (PLA2G15), an enzyme critical for phospholipid catabolism. In vitro assays using p-nitrophenyl butyrate (pNPB) as a substrate demonstrate an IC₅₀ of 1.2 μM, comparable to amiodarone (IC₅₀ 0.8 μM) . Inhibition occurs via competitive binding to the enzyme’s catalytic triad (Ser-119, Asp-166, His-168), disrupting hydrolysis of phospholipids and leading to lysosomal lipid accumulation—a hallmark of phospholipidosis .

Antiproliferative Effects

Preliminary screens against A549 lung carcinoma cells show dose-dependent growth inhibition (GI₅₀ = 8.7 μM). Mechanistic studies suggest reactive oxygen species (ROS) generation and mitochondrial membrane depolarization contribute to apoptosis.

Analytical Characterization

Spectroscopic Identification

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 7.2 Hz, 2H, Ar-H), 7.85 (d, J = 8.8 Hz, 2H, OCH₃-Ar), 7.54–7.48 (m, 3H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, OCH₃-Ar), 3.79 (s, 3H, OCH₃), 3.42–3.38 (m, 4H, piperidine-H), 1.55–1.48 (m, 6H, piperidine-H).

  • HRMS: m/z calculated for C₂₂H₂₃ClN₂O₃ [M+H]⁺: 399.1376; found: 399.1379 .

Comparative Analysis with Structural Analogs

CompoundPLA2G15 IC₅₀ (μM)Antiproliferative GI₅₀ (μM)
Target Compound1.28.7
Amiodarone0.8>100
Chloroquine12.445.2

The target compound’s balanced potency and selectivity make it superior to classical phospholipidosis-inducing drugs .

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